

# Application Notes and Protocols: Dosimetry and Biodistribution of Radiolabeled Maytansinoid B

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

Maytansinoids are potent microtubule-targeting agents that have shown significant promise in cancer therapy.[1][2][3] Their high cytotoxicity, however, necessitates targeted delivery to tumor cells to minimize systemic toxicity.[2][3] This is often achieved by conjugating them to monoclonal antibodies (mAbs) to form antibody-drug conjugates (ADCs).[1][3] Radiolabeled maytansinoid-containing ADCs are valuable tools in preclinical and clinical development to non-invasively assess the pharmacokinetics, biodistribution, and dosimetry of the therapeutic agent. [4][5]

These application notes provide an overview of the methodologies and protocols for conducting dosimetry and biodistribution studies of a radiolabeled maytansinoid, referred to here as **Maytansinoid B**, as part of an ADC. Understanding the in vivo fate of the radiolabeled ADC is crucial for optimizing dosing regimens and ensuring patient safety in targeted radionuclide therapy.[6][7]

## **Mechanism of Action of Maytansinoid B**

**Maytansinoid B**, like other maytansinoids, exerts its cytotoxic effect by inhibiting tubulin polymerization.[1][2] It binds to the vinca domain on  $\beta$ -tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[2][8] When incorporated into an ADC, the mAb targets a specific antigen on the surface of cancer cells.[1]

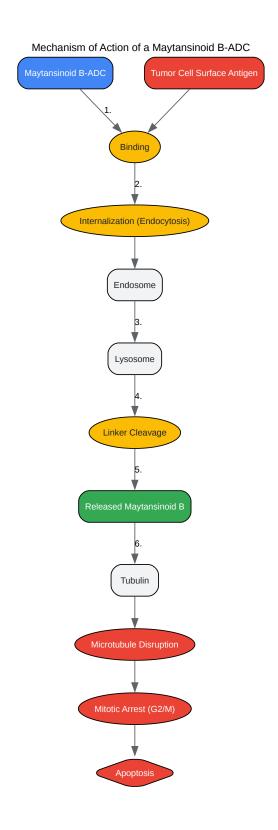


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The ADC-antigen complex is then internalized, typically via endocytosis.[8] Following lysosomal degradation of the antibody, the maytansinoid payload is released into the cytoplasm to exert its anti-mitotic activity.[8][9]





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Mechanism of action of a Maytansinoid B-ADC.



# **Experimental Protocols**

# Protocol 1: Radiolabeling of Maytansinoid B-Antibody Conjugate

This protocol describes a general method for radiolabeling an antibody already conjugated with **Maytansinoid B** using a bifunctional chelator. The example uses an indium-111 label with a CHX-A"-DTPA chelator.

#### Materials:

- Maytansinoid B-Antibody Conjugate functionalized with a chelator (e.g., CHX-A")
- ¹¹¹InCl₃ in 0.05 M HCl
- 0.1 M Sodium Acetate Buffer, pH 5.5
- · Metal-free water
- PD-10 desalting column
- Instant thin-layer chromatography (iTLC) strips
- 0.1 M Citrate buffer, pH 6.0 (mobile phase)
- Gamma counter

#### Procedure:

- Preparation: Allow all reagents to come to room temperature.
- Reaction Setup: In a sterile, metal-free microcentrifuge tube, add the Maytansinoid B-Antibody Conjugate solution.
- Buffering: Add the sodium acetate buffer to the antibody solution to adjust the pH to approximately 5.5.

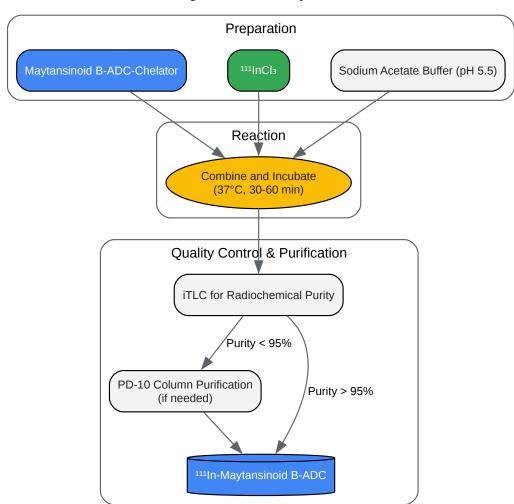
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- Radiolabeling: Add the desired amount of <sup>111</sup>InCl<sub>3</sub> to the buffered antibody solution. Gently
  mix by pipetting.
- Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes.
- Quality Control (QC):
  - Spot a small aliquot of the reaction mixture onto an iTLC strip.
  - Develop the strip using the citrate buffer as the mobile phase. In this system, the radiolabeled antibody remains at the origin, while free <sup>111</sup>In moves with the solvent front.
  - Cut the strip in half and measure the radioactivity of each half in a gamma counter to determine the radiochemical purity. A purity of >95% is generally considered acceptable.
     [10]
- Purification: If the radiochemical purity is below the acceptable limit, purify the radiolabeled conjugate using a PD-10 desalting column equilibrated with a suitable buffer (e.g., saline) to remove any free <sup>111</sup>In.
- Final Formulation: The purified <sup>111</sup>In-labeled **Maytansinoid B**-ADC is formulated in a sterile, pyrogen-free solution for in vivo administration.





#### Radiolabeling Workflow for Maytansinoid B-ADC

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Workflow for radiolabeling **Maytansinoid B-ADC**.

# Protocol 2: Preclinical Biodistribution Study in Tumor-Bearing Mice

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This protocol outlines the procedure for assessing the biodistribution of the radiolabeled **Maytansinoid B**-ADC in a murine tumor model.

#### Materials:

- Tumor-bearing mice (e.g., SCID mice with xenograft tumors).[11][12]
- 111 In-labeled **Maytansinoid B-ADC**.
- Anesthesia (e.g., isoflurane).
- Calibrated dose of the radiolabeled ADC (typically 1-5 MBq per mouse).
- Syringes and needles for injection.
- Dissection tools.
- · Tared collection tubes for organs.
- · Gamma counter.

#### Procedure:

- Dose Preparation: Prepare individual doses of the <sup>111</sup>In-labeled **Maytansinoid B**-ADC in syringes. A small aliquot should be kept as a standard for calculating the injected dose.
- · Animal Dosing:
  - Anesthetize the mice.
  - Administer a known amount of the radiolabeled ADC via intravenous (tail vein) injection.
  - Record the exact weight of the syringe before and after injection to determine the precise injected dose.
- Time Points: House the animals and sacrifice groups (n=3-5 per group) at predetermined time points (e.g., 4, 24, 48, 72, and 168 hours post-injection).[10][11]
- Tissue Collection:



- At each time point, euthanize the mice according to approved animal welfare protocols.
- Collect blood via cardiac puncture.
- Dissect major organs and tissues of interest (e.g., tumor, liver, kidneys, spleen, lungs, heart, muscle, bone, and brain).[12][13]
- Place each tissue sample into a pre-weighed, tared tube.
- Sample Processing:
  - Weigh each tube containing the tissue sample to determine the wet weight of the organ.
  - Measure the radioactivity in each sample and the injection standards using a gamma counter.
- Data Analysis:
  - Correct all counts for background and radioactive decay.
  - Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.
     [13][14]
  - The formula is: %ID/g = (Counts per gram of tissue / Total injected counts) x 100.

## **Protocol 3: Dosimetry Calculations**

Dosimetry calculations are performed to estimate the absorbed radiation dose in different organs.[6][7] This is typically done using specialized software that incorporates biodistribution data.

#### Materials:

- Biodistribution data (%ID/g for each organ at multiple time points).
- Organ masses (from experimental animals or standard phantom models).
- Dosimetry software (e.g., OLINDA/EXM).[15][16]



#### Procedure:

- Time-Activity Curves:
  - For each organ, plot the %ID/g data against time to generate a time-activity curve (TAC).
  - Fit the TACs using appropriate mathematical models (e.g., mono- or bi-exponential functions) to describe the uptake and clearance of the radiopharmaceutical.[17]
- Time-Integrated Activity:
  - Calculate the area under the curve for each TAC to determine the time-integrated activity
     (also known as residence time) in each source organ. This represents the total number of
     radioactive decays that occur in that organ.[17]
- Dosimetry Modeling:
  - Input the time-integrated activity values for each source organ into the dosimetry software (e.g., OLINDA/EXM).
  - The software uses standardized human or animal phantom models to calculate the absorbed dose (in mGy/MBq or rad/mCi) for each target organ.[14][15] The software accounts for the energy and type of radiation emitted by the radionuclide.
- Effective Dose Calculation: The software can also calculate the effective dose (in mSv/MBq or rem/mCi), which is a weighted sum of the absorbed doses to all organs and represents the overall radiation risk to the whole body.[6][16]

### **Data Presentation**

Quantitative data from biodistribution and dosimetry studies should be presented in clear, structured tables for easy comparison and interpretation.

Table 1: Biodistribution of 111In-Labeled Maytansinoid B-ADC in Tumor-Bearing Mice



| Organ   | 4 h (%ID/g ±<br>SD) | 24 h (%ID/g ±<br>SD) | 48 h (%ID/g ±<br>SD) | 168 h (%ID/g ±<br>SD) |
|---------|---------------------|----------------------|----------------------|-----------------------|
| Blood   | 15.2 ± 2.1          | 8.5 ± 1.5            | 4.1 ± 0.8            | 0.5 ± 0.1             |
| Tumor   | 10.5 ± 1.8          | 20.3 ± 3.5           | 18.5 ± 3.1           | 9.2 ± 1.7             |
| Liver   | 8.1 ± 1.2           | 9.5 ± 1.6            | 7.8 ± 1.3            | 4.3 ± 0.9             |
| Kidneys | 3.5 ± 0.6           | 2.8 ± 0.5            | 2.1 ± 0.4            | 1.0 ± 0.2             |
| Spleen  | 2.1 ± 0.4           | 4.2 ± 0.7            | 3.9 ± 0.6            | 2.5 ± 0.5             |
| Lungs   | 4.5 ± 0.8           | 2.1 ± 0.4            | 1.5 ± 0.3            | 0.8 ± 0.2             |
| Muscle  | 1.2 ± 0.3           | 0.8 ± 0.2            | 0.5 ± 0.1            | 0.2 ± 0.1             |
| Bone    | 1.8 ± 0.4           | 2.5 ± 0.5            | 2.2 ± 0.4            | 1.5 ± 0.3             |

(Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual values will vary depending on the specific antibody, tumor model, and experimental conditions.)

Table 2: Estimated Human Radiation Dosimetry for 111In-Labeled Maytansinoid B-ADC

| Organ                    | Absorbed Dose (mGy/MBq) |  |
|--------------------------|-------------------------|--|
| Liver                    | 0.55                    |  |
| Spleen                   | 0.48                    |  |
| Kidneys                  | 0.35                    |  |
| Red Marrow               | 0.28                    |  |
| Lungs                    | 0.22                    |  |
| Ovaries                  | 0.18                    |  |
| Testes                   | 0.09                    |  |
| Urinary Bladder Wall     | 0.41                    |  |
| Effective Dose (mSv/MBq) | 0.32                    |  |



(Note: This data is hypothetical and derived from extrapolated animal biodistribution data. Actual human dosimetry requires clinical studies.)[14]

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